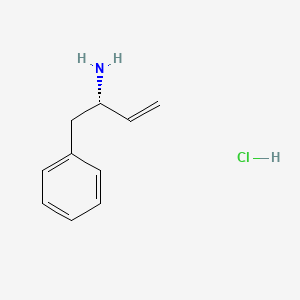

(S)-1-Phenylbut-3-en-2-amine hydrochloride

Description

BenchChem offers high-quality (S)-1-Phenylbut-3-en-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Phenylbut-3-en-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-phenylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQARJHXPFBJRD-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670714 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141448-55-7 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Phenylbut-3-en-2-amine hydrochloride

CAS Number: 141448-55-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Chiral Allylic Amine

(S)-1-Phenylbut-3-en-2-amine hydrochloride emerges as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural motif, featuring a stereocenter adjacent to both a phenyl ring and a vinyl group, renders it a highly valuable precursor for the synthesis of complex molecular architectures, particularly within the realm of central nervous system (CNS) drug discovery. The hydrochloride salt form enhances its stability and handling characteristics, making it amenable to a variety of synthetic transformations.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application, empowering researchers to leverage its full potential in their drug development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-1-Phenylbut-3-en-2-amine hydrochloride is paramount for its effective utilization in synthesis and formulation.

Structural and Chemical Identity

| Property | Value | Source |

| IUPAC Name | (2S)-1-Phenylbut-3-en-2-amine hydrochloride | N/A |

| CAS Number | 141448-55-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Canonical SMILES | C=CCC1=CC=CC=C1.Cl | [1] |

| Appearance | Gray powder | [2] |

Physical and Chemical Properties

-

Melting Point: Amine hydrochlorides are typically crystalline solids with relatively high melting points compared to their free base counterparts due to strong ionic interactions.

-

Solubility: The hydrochloride salt form generally imparts greater solubility in polar protic solvents such as water, methanol, and ethanol, as compared to the free amine. Solubility in nonpolar organic solvents is expected to be limited.

-

Stability: The hydrochloride salt enhances the stability of the amine, protecting it from oxidation and facilitating longer-term storage.[1] Recommended storage conditions are at room temperature.[2]

Synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride: A Strategic Approach

The enantioselective synthesis of (S)-1-Phenylbut-3-en-2-amine is a critical step in its utilization. While a specific, detailed protocol for this exact molecule is not widely published, a logical and field-proven synthetic strategy involves the asymmetric reductive amination of the corresponding prochiral ketone, 1-phenylbut-3-en-2-one.

Conceptual Synthetic Pathway

The synthesis can be envisioned as a two-step process: the formation of the α,β-unsaturated ketone precursor followed by its asymmetric amination.

Sources

(S)-1-Phenylbut-3-en-2-amine hydrochloride molecular weight

An In-Depth Technical Guide to (S)-1-Phenylbut-3-en-2-amine hydrochloride

This guide provides a comprehensive technical overview of (S)-1-phenylbut-3-en-2-amine hydrochloride, a valuable chiral building block in modern pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral allylic amine that has garnered interest as a versatile intermediate in the synthesis of complex molecular targets.[1] Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a vinyl group, offers a unique combination of functionalities for synthetic transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a practical choice for laboratory use.[1] This guide will explore the key attributes of this compound that make it a valuable tool in the pursuit of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.[1]

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key quantitative data for (S)-1-Phenylbut-3-en-2-amine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 183.68 g/mol | [2] |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| CAS Number | 141448-55-7 | [1][2] |

| Appearance | Gray powder | [2] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Room temperature or 2-8 °C | [1][2] |

Synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride: An Asymmetric Approach

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. For (S)-1-Phenylbut-3-en-2-amine, asymmetric synthesis is crucial to ensure the desired stereochemistry. One effective strategy involves the asymmetric reduction of a corresponding ketimine or the amination of a chiral alcohol. A common approach to producing chiral amines is through the use of transaminases, which can asymmetrically synthesize chiral amines from prochiral ketones.[3] Another prominent method is asymmetric hydrogenation, which can achieve high enantiomeric excess (>99% ee).[1]

Below is a representative workflow for the asymmetric synthesis of (S)-1-Phenylbut-3-en-2-amine, followed by its conversion to the hydrochloride salt.

General Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Asymmetric Reductive Amination:

-

To a solution of 1-phenylbut-3-en-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand).

-

An amine source, such as ammonia or a protected amine, is introduced, followed by a reducing agent (e.g., a Hantzsch ester or catalytic hydrogenation).

-

The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the enantiomerically enriched free amine.

-

-

Formation of the Hydrochloride Salt:

-

The purified (S)-1-phenylbut-3-en-2-amine is dissolved in a dry, aprotic solvent such as diethyl ether.

-

A solution of anhydrous hydrogen chloride in diethyl ether is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-1-phenylbut-3-en-2-amine hydrochloride as a solid.

-

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5][6] For (S)-1-phenylbut-3-en-2-amine hydrochloride, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, the methine proton at the chiral center, and the methylene protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the phenyl ring, the vinyl group, and the aliphatic chain, confirming the carbon skeleton of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[8][9] A validated chiral HPLC method is crucial for confirming the success of the asymmetric synthesis.

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[10]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol).[11] A small amount of an amine additive (e.g., diethylamine) may be included to improve peak shape.[11]

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-1-phenylbut-3-en-2-amine hydrochloride, electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated free amine [M+H]⁺ at m/z 148.22, consistent with the molecular formula C₁₀H₁₃N.

Applications in Drug Discovery and Development

The structural features of (S)-1-phenylbut-3-en-2-amine hydrochloride make it a valuable precursor for a range of biologically active molecules.

Synthesis of NMDA Receptor Modulators

This compound serves as a key building block in the synthesis of novel N-methyl-D-aspartate (NMDA) receptor modulators, which are of interest for the treatment of depression and other CNS disorders.[1] The amine functionality provides a handle for further chemical elaboration, while the stereocenter is often crucial for biological activity.

Exploration of Serotonin Reuptake Inhibitors

The structural framework of (S)-1-phenylbut-3-en-2-amine allows for its use in the development of potential serotonin reuptake inhibitors (SRIs).[1] The phenyl and amine groups are common pharmacophoric elements in many known SRIs.

Diels-Alder Reactions and Molecular Scaffolding

The vinyl group in the molecule can participate in Diels-Alder reactions, providing a pathway to complex cyclic structures.[1] This allows for the rapid construction of diverse molecular scaffolds for screening in drug discovery programs.

Caption: Key applications of (S)-1-phenylbut-3-en-2-amine hydrochloride in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (S)-1-phenylbut-3-en-2-amine hydrochloride. Based on available information for similar compounds, it may cause skin and eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in pharmaceutical research. Its chirality, coupled with its versatile functional groups, provides a solid foundation for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its successful application in the laboratory.

References

-

PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Poulsen, F. M. (2002). A brief introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link]

-

MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

-

eLS. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ResearchGate. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

Molecular & Cellular Proteomics. (2013). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

Sources

- 1. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 2. (S)-1-phenylbut-3-en-2-amine hydrochloride 95% | CAS: 141448-55-7 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. users.cs.duke.edu [users.cs.duke.edu]

- 5. people.bu.edu [people.bu.edu]

- 6. bio.fsu.edu [bio.fsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-1-Phenylbut-3-en-2-amine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-1-phenylbut-3-en-2-amine hydrochloride, a valuable chiral building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes and analytical methodologies, and discuss its applications, particularly in the development of novel therapeutics for central nervous system (CNS) disorders.

Introduction: A Chiral Allylic Amine of Pharmaceutical Interest

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral primary amine that has garnered interest in the pharmaceutical industry for its utility as a versatile intermediate. Its structure, featuring a stereocenter adjacent to both a phenyl ring and a vinyl group, makes it a valuable precursor for the synthesis of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1]

The primary application of this compound lies in its role as a key fragment for the construction of novel NMDA (N-methyl-D-aspartate) receptor modulators, which are promising targets for the treatment of depression and other neurological disorders.[2] The presence of the vinyl group also opens up possibilities for further chemical transformations, such as Diels-Alder reactions, allowing for the exploration of diverse chemical space.[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for (S)-1-Phenylbut-3-en-2-amine hydrochloride is not widely published, we can infer its key properties based on its structure and data from related compounds.

Table 1: Physicochemical Properties of (S)-1-Phenylbut-3-en-2-amine hydrochloride

| Property | Value | Source/Justification |

| CAS Number | 141448-55-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Appearance | Gray powder | [3] |

| Melting Point | Not reported (Expected to be a crystalline solid with a melting point >150 °C) | Inferred from similar amine hydrochlorides |

| Solubility | Soluble in water and methanol; sparingly soluble in less polar organic solvents. | Inferred from the salt nature of the compound |

| Optical Rotation [α]D | Not reported (Expected to have a specific rotation value) | As a chiral compound |

| Storage | Store at room temperature or 2-8 °C, sealed in a dry environment. | [1][3] |

Spectroscopic Characterization (Hypothetical Data)

Detailed spectroscopic data is essential for the unambiguous identification and quality control of (S)-1-phenylbut-3-en-2-amine hydrochloride. Below are the expected spectral characteristics.

¹H NMR (400 MHz, D₂O):

-

δ 7.30-7.50 (m, 5H): Aromatic protons of the phenyl ring.

-

δ 5.80-5.95 (m, 1H): Vinylic proton (-CH=CH₂).

-

δ 5.20-5.35 (m, 2H): Vinylic protons (=CH₂).

-

δ 3.80-3.90 (m, 1H): Chiral proton adjacent to the amine (-CH(NH₂)-).

-

δ 2.90-3.10 (m, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

¹³C NMR (100 MHz, D₂O):

-

δ 138.0: Quaternary aromatic carbon.

-

δ 134.0: Vinylic carbon (-CH=).

-

δ 129.5 (2C), 129.0 (2C), 127.0: Aromatic carbons.

-

δ 118.0: Vinylic carbon (=CH₂).

-

δ 55.0: Chiral carbon (-CH(NH₂)-).

-

δ 40.0: Methylene carbon (-CH₂-).

Mass Spectrometry (ESI+):

-

m/z 148.11 [M+H]⁺: Corresponding to the free amine (C₁₀H₁₃N).

Synthesis and Purification

The synthesis of enantiomerically pure (S)-1-phenylbut-3-en-2-amine hydrochloride can be approached through several modern synthetic strategies. Asymmetric reductive amination of the corresponding ketone, 1-phenylbut-3-en-2-one, is a highly plausible and efficient method.

Proposed Synthetic Workflow: Asymmetric Reductive Amination

This approach involves the reaction of the prochiral ketone with a chiral amine to form a diastereomeric imine intermediate, which is then reduced stereoselectively. Subsequent removal of the chiral auxiliary yields the desired enantiopure primary amine.

Caption: Proposed synthetic workflow for (S)-1-Phenylbut-3-en-2-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylbut-3-en-2-one This precursor can be synthesized from commercially available starting materials. A plausible route involves the acylation of benzene with but-3-enoyl chloride under Friedel-Crafts conditions, although other methods exist.

Step 2: Asymmetric Reductive Amination

-

To a solution of 1-phenylbut-3-en-2-one (1.0 eq) in toluene, add (S)-(-)-α-methylbenzylamine (1.1 eq) and titanium(IV) isopropoxide (1.2 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

-

Cool the reaction mixture and filter to remove titanium dioxide. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude imine in methanol and add 10% Pd/C (5 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude diastereomerically enriched secondary amine.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude secondary amine in ethanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (60 psi) at 40 °C for 48 hours to cleave the α-methylbenzyl group.

-

Filter the catalyst and concentrate the filtrate.

-

Purify the resulting free amine by column chromatography on silica gel.

-

Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-phenylbut-3-en-2-amine hydrochloride as a solid.

Analytical Methods for Quality Control

Rigorous analytical testing is crucial to ensure the chemical purity and enantiomeric excess of (S)-1-phenylbut-3-en-2-amine hydrochloride.

Purity Determination by HPLC

A standard reverse-phase HPLC method can be employed to assess the chemical purity.

Table 2: HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The enantiomeric purity is a critical parameter for a chiral building block. Chiral HPLC is the method of choice for this analysis.

Table 3: Chiral HPLC Method for Enantiomeric Excess Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Chemical Reactivity and Handling

(S)-1-Phenylbut-3-en-2-amine hydrochloride is an allylic amine, and its reactivity is dictated by the amine and the alkene functional groups.

-

Amine Reactivity: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of imines.

-

Alkene Reactivity: The terminal double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and cycloadditions, such as the Diels-Alder reaction.

-

Stability: The hydrochloride salt is more stable and less prone to air oxidation than the free base. It should be stored in a tightly sealed container in a dry environment.

-

Handling Precautions: As it is classified as a skin, eye, and respiratory irritant, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The primary value of (S)-1-phenylbut-3-en-2-amine hydrochloride lies in its application as a chiral starting material for the synthesis of pharmaceutically active compounds.

Intermediate for NMDA Receptor Modulators

This chiral amine is a key building block for the synthesis of ifenprodil analogues and other NMDA receptor antagonists.[2] These compounds are of significant interest for their potential therapeutic effects in treating depression, neurodegenerative diseases, and chronic pain. The stereochemistry at the C-2 position is often crucial for the desired biological activity and selectivity for specific NMDA receptor subtypes.

Scaffold for CNS Drug Discovery

The structural features of (S)-1-phenylbut-3-en-2-amine allow for its use as a scaffold in the design of libraries of compounds targeting various CNS receptors. Its potential for modification at the amine and the double bond provides a route to a wide range of derivatives for structure-activity relationship (SAR) studies. For instance, its structural flexibility allows for the exploration of serotonin reuptake inhibition through strategic functionalization.[2]

Conclusion

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a valuable and versatile chiral building block with significant potential in pharmaceutical research and development. Its utility in the synthesis of novel NMDA receptor modulators highlights its importance in the quest for new treatments for CNS disorders. While detailed public data on its properties and synthesis are limited, this guide provides a robust framework based on established chemical principles for its handling, analysis, and application in a research setting.

References

-

PubChem. 1-Phenylbut-3-en-2-ol. [Link]

-

PubChem. 1-Phenyl-3-buten-2-one. [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

-

RSC Publishing. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. [Link]

-

Organic Chemistry Portal. Synthesis of allylic amines. [Link]

Sources

(S)-1-Phenylbut-3-en-2-amine hydrochloride structure and stereochemistry

An In-depth Technical Guide to (S)-1-Phenylbut-3-en-2-amine hydrochloride

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral allylic amine that has garnered significant interest within the pharmaceutical and drug development sectors.[1] Identified by its CAS Number 141448-55-7, this compound serves as a critical enantiopure building block, particularly for therapeutics targeting the central nervous system (CNS).[1][2] Its structural framework, featuring a phenylbutenyl scaffold with a defined (S)-stereocenter, is pivotal for designing novel NMDA receptor modulators and agents targeting serotonin reuptake pathways, which are implicated in conditions like depression.[1] The hydrochloride salt form enhances the compound's stability and handling properties, making it amenable to a wide range of synthetic transformations.[1][3] This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and characterization, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of (S)-1-Phenylbut-3-en-2-amine hydrochloride is defined by its unique arrangement of atoms and the resulting chemical and physical properties.

IUPAC Name: (2S)-1-Phenylbut-3-en-2-amine hydrochloride[2] Molecular Formula: C₁₀H₁₄ClN[2] Molecular Weight: 183.68 g/mol [2]

The structure consists of a four-carbon chain containing a terminal vinyl group (C3-C4 double bond) and a stereogenic center at the C2 position, which bears the primary amine. A benzyl group (-CH₂-Ph) is attached to the C1 position. The amine is protonated by hydrochloric acid to form the ammonium chloride salt.

Diagram 1: Chemical Structure of (S)-1-Phenylbut-3-en-2-ammonium chloride

Caption: Structure of (S)-1-Phenylbut-3-en-2-ammonium chloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 141448-55-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Formula Weight | 183.68 | [2] |

| Appearance | Gray powder | [2] |

| Purity | ≥95% (typical commercial grade) | [2] |

| Storage | Store at room temperature | [2] |

| SMILES | C=CCC1=CC=CC=C1.[H]Cl |[2] |

Stereochemical Elucidation: The (S)-Configuration

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. For (S)-1-Phenylbut-3-en-2-amine, the stereochemistry at the C2 carbon is paramount to its function as a precursor for specific bioactive agents.[1] The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4]

Analysis of the Chiral Center (C2): The C2 carbon is bonded to four different substituents:

-

-NH₂ (Amino group)

-

-CH=CH₂ (Vinyl group)

-

-CH₂C₆H₅ (Benzyl group)

-

-H (Hydrogen atom)

Application of Cahn-Ingold-Prelog (CIP) Rules: The assignment of priority is based on the atomic number of the atoms directly attached to the stereocenter.[5][6]

-

Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7) and is therefore assigned the highest priority.

-

Priority 2: The vinyl group (-CH=CH₂) and the benzyl group (-CH₂C₆H₅) are both attached via carbon atoms. To break the tie, we consider the atoms attached to these carbons. The vinyl carbon is double-bonded to another carbon, which is treated as being bonded to two carbons.[4] The benzyl carbon is single-bonded to a phenyl ring carbon. The vinyl group takes precedence.

-

Priority 3: The benzyl group (-CH₂C₆H₅) is the next highest priority.

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1) and is assigned the lowest priority.

To determine the configuration, the molecule is oriented so that the lowest priority group (H) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. For this molecule, this path follows a counter-clockwise direction, defining the stereocenter as (S) (from the Latin sinister, for left).

Diagram 2: CIP Priority Assignment for the (S)-Stereocenter

Caption: Counter-clockwise path (1→2→3) indicates (S)-configuration.

Rationale for Hydrochloride Salt Formulation

Primary amines are basic and can be corrosive or unstable in their free-base form. The conversion to a hydrochloride salt is a standard and critical step in pharmaceutical chemistry for several reasons:

-

Enhanced Stability: The salt form is generally a more stable, crystalline solid compared to the often-liquid and volatile free base, leading to a longer shelf life and easier handling.[1]

-

Improved Solubility: Amine salts are typically more soluble in aqueous media and protic solvents than their free-base counterparts.[3][7] This property is crucial for subsequent reaction steps and for bioavailability in drug formulations.[3]

-

Ease of Purification: The formation of a crystalline salt facilitates purification through recrystallization, allowing for the removal of non-basic impurities.[8]

The salt is formed by a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid.[8]

Reaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻

Synthetic Strategy and Mechanistic Insight

The enantioselective synthesis of (S)-1-Phenylbut-3-en-2-amine is critical to its utility. A common and efficient strategy involves the asymmetric reductive amination of the corresponding ketone, 1-phenylbut-3-en-2-one. This approach builds the chiral center and installs the amine in a single, stereocontrolled step.

Key Precursor: 1-Phenylbut-3-en-2-one (CAS 37442-55-0) can be synthesized via several routes, often involving aldol condensation chemistry.[9]

Stereoselective Step: The transformation from the prochiral ketone to the chiral amine is the cornerstone of the synthesis. This is typically achieved using a chiral catalyst or a biocatalyst like a transaminase. Asymmetric hydrogenation is a powerful method for this conversion.[1]

Workflow Rationale:

-

Ketone Formation: Synthesis of the achiral ketone precursor.

-

Asymmetric Reductive Amination: The ketone reacts with an ammonia source in the presence of a reducing agent (e.g., H₂) and a chiral transition metal catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand). The catalyst creates a chiral environment, forcing the reaction to proceed preferentially to one enantiomer, achieving a high enantiomeric excess (>99% ee).[1]

-

Salt Formation: The resulting chiral amine (free base) is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Isolation and Purification: The solid hydrochloride salt is isolated by filtration and can be further purified by recrystallization.

Diagram 3: General Synthetic Workflow

Caption: Synthetic pathway from prochiral ketone to the final product.

Comprehensive Spectroscopic Analysis

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and general spectroscopic principles for similar molecules.[10]

Table 2: Predicted Spectroscopic Data

| Technique | Signal | Assignment | Rationale / Explanation |

|---|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.4 (br s, 3H) | -NH₃⁺ | Broad singlet for the acidic ammonium protons, exchangeable with D₂O. |

| δ 7.2-7.4 (m, 5H) | Ar-H | Multiplet for the five protons of the monosubstituted phenyl ring. | |

| δ 5.8-6.0 (m, 1H) | -CH =CH₂ | Multiplet (ddd) for the vinyl proton at C3, coupled to C2 and C4 protons. | |

| δ 5.2-5.4 (m, 2H) | -CH=CH₂ | Two distinct multiplets for the terminal, diastereotopic vinyl protons at C4. | |

| δ 3.8-4.0 (m, 1H) | -CH (NH₃⁺)- | Multiplet for the proton at the chiral center (C2), deshielded by the adjacent ammonium group. | |

| δ 2.9-3.1 (m, 2H) | -CH₂ -Ph | Multiplet (diastereotopic protons) for the benzylic protons at C1. | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 136-138 | C -Ar (ipso) | Quaternary carbon of the phenyl ring attached to the alkyl chain. |

| δ 134-136 | -C H=CH₂ | Vinyl carbon at C3. | |

| δ 129-130 | C -Ar (ortho/meta) | Aromatic carbons. | |

| δ 127-128 | C -Ar (para) | Aromatic carbon. | |

| δ 118-120 | -CH=C H₂ | Terminal vinyl carbon at C4. | |

| δ 50-55 | -C H(NH₃⁺)- | Carbon of the chiral center (C2), shifted downfield by the attached nitrogen.[10] | |

| δ 38-42 | -C H₂-Ph | Benzylic carbon at C1. | |

| FTIR (KBr, cm⁻¹) | 3100-2800 (broad) | N-H stretch | Broad absorption characteristic of an ammonium salt. |

| ~3030 | C-H stretch (Aromatic/Vinyl) | Aromatic and alkene C-H stretching. | |

| ~1640 | C=C stretch | Alkene double bond stretching. | |

| ~1600, 1495, 1450 | C=C stretch (Aromatic) | Characteristic aromatic ring skeletal vibrations. | |

| Mass Spec. (ESI+) | m/z = 148.11 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₁₀H₁₃N). |

| | m/z = 91.05 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment from benzyl groups. |

Applications in Drug Discovery

The structural motifs within (S)-1-Phenylbut-3-en-2-amine hydrochloride are of high value in medicinal chemistry.

-

CNS Drug Development: It is explicitly marketed as a building block for CNS drugs.[1] The phenylpropylamine backbone is a well-established pharmacophore that interacts with monoamine neurotransmitter systems.[11]

-

NMDA Receptor Modulators: The molecule's scaffold is suitable for synthesizing novel N-methyl-D-aspartate (NMDA) receptor modulators, which are targets for treating neurological and psychiatric disorders, including depression.[1]

-

Serotonin Reuptake Inhibition: The structural flexibility allows for strategic functionalization to explore potential serotonin reuptake inhibitors (SSRIs), another major class of antidepressants.[1]

-

Diels-Alder Diversification: The presence of the conjugated double bond (allylic amine system) enables diversification through reactions like the Diels-Alder cycloaddition, allowing for the creation of complex polycyclic structures from a simple chiral precursor.[1]

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles.

Protocol 1: Stereoselective Synthesis via Asymmetric Reductive Amination

Objective: To synthesize (S)-1-Phenylbut-3-en-2-amine hydrochloride from 1-phenylbut-3-en-2-one with high enantioselectivity.

Methodology:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral ligand (e.g., (R)-BINAP) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent like methanol. The mixture is stirred to form the active chiral catalyst.

-

Reaction Setup: A high-pressure reactor is charged with 1-phenylbut-3-en-2-one (1.0 eq) and the activated catalyst solution.

-

Amination & Reduction: The reactor is sealed, purged with nitrogen, and then filled with a saturated solution of ammonia in methanol. The vessel is then pressurized with hydrogen gas (e.g., 50 bar H₂).

-

Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40 °C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered to remove the catalyst.

-

Salt Formation: The ethereal solution of the free amine is cooled to 0 °C. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Isolation: The resulting white/gray precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-1-Phenylbut-3-en-2-amine hydrochloride.

Protocol 2: Determination of Enantiomeric Excess (ee) via Chiral NMR

Objective: To determine the enantiomeric purity of the synthesized amine by forming diastereomeric derivatives for ¹H NMR analysis.

Causality: Chiral derivatizing agents (CDAs) react with both enantiomers of the amine to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for quantification.[12][13]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of the synthesized (S)-1-Phenylbut-3-en-2-amine hydrochloride (approx. 5 mg) in 0.6 mL of CDCl₃. Add one drop of a non-chiral base (e.g., triethylamine) to liberate the free amine.

-

Derivatization: Add a slight molar excess (1.1 eq) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

-

Reaction: Cap the NMR tube and shake gently. The reaction to form the diastereomeric amides is typically rapid at room temperature.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methoxy protons of the Mosher's ester moiety). The two diastereomers will give rise to two separate signals.

-

Quantification: Carefully integrate the areas of the two corresponding signals. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a high-value, enantiopure chemical entity with significant applications in modern drug discovery. Its well-defined stereochemistry, coupled with the stability afforded by its hydrochloride salt form, makes it an ideal starting point for the synthesis of complex molecular architectures targeting the central nervous system. A thorough understanding of its structure, stereochemical integrity, synthesis, and spectroscopic properties—as detailed in this guide—is essential for any researcher aiming to leverage this potent building block in the development of next-generation therapeutics.

References

-

PubChem. 1-Phenyl-3-buten-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Phenylbut-3-en-2-ol. National Center for Biotechnology Information. [Link]

-

Kumar, K. M. P., et al. (S)-1-(Benzylselanyl)-3-phenylpropan-2-amine. ResearchGate. [Link]

-

PubChemLite. 1-phenylbut-3-yn-2-amine hydrochloride. [Link]

-

Singarapu, K. K., et al. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules. [Link]

-

The Organic Chemistry Tutor. Amine and HCl - salt formation reaction. YouTube. [Link]

-

Reddy, G. S., et al. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

-

Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

-

Reddit. Hydrochloride salt of amine. r/OrganicChemistry. [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

-

Wang, Y., et al. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. [Link]

-

Kovács, A., et al. Natural phenanthrenes and their biological activity. PubMed. [Link]

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

University of Alberta. Isolation (Recovery) of amines. [Link]

-

ResearchGate. ¹H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]

-

Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Allery Chemistry. Cahn Ingold Prelog Rules | E Z Naming of Alkenes. [Link]

-

Gafner, J. D., et al. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

-

Taylor & Francis Online. Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

-

Festus, C., et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

-

Chemistry LibreTexts. 6.1: Cahn-Ingold-Prelog Convention. [Link]

-

PMT. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

-

Advanced Synthesis & Catalysis. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]

-

MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

Sources

- 1. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 2. (S)-1-phenylbut-3-en-2-amine hydrochloride 95% | CAS: 141448-55-7 | AChemBlock [achemblock.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isolation (Recovery) [chem.ualberta.ca]

- 8. youtube.com [youtube.com]

- 9. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Characterization of (S)-1-Phenylbut-3-en-2-amine hydrochloride

Introduction

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral allylic amine, recognized within the research and development landscape as a valuable building block, particularly in the synthesis of novel N-methyl-D-aspartate (NMDA) receptor modulators for potential therapeutic applications in neurology and psychiatry.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical attribute that dictates bioavailability, informs formulation strategies, and ultimately influences the therapeutic efficacy and developability of a drug candidate.[2][]

The hydrochloride salt form of this amine is intentionally designed to enhance stability and, theoretically, aqueous solubility.[1] However, the presence of a hydrophobic phenyl group necessitates a rigorous, empirical evaluation of its solubility characteristics. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically characterize the solubility profile of (S)-1-Phenylbut-3-en-2-amine hydrochloride. It moves beyond simple data reporting to explain the causality behind experimental choices, providing robust, self-validating protocols essential for regulatory success and efficient drug development.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's structure is essential to anticipate its solubility behavior. The key features of (S)-1-Phenylbut-3-en-2-amine hydrochloride are the protonated amine group, which imparts hydrophilicity, and the phenylbutenyl scaffold, which contributes to its lipophilic nature. The balance between these opposing characteristics governs its interaction with various solvents.

Table 1: Physicochemical Properties of (S)-1-Phenylbut-3-en-2-amine hydrochloride

| Property | Value | Source |

| CAS Number | 141448-55-7 | [1][4] |

| Molecular Formula | C₁₀H₁₄ClN | [1][4] |

| Molecular Weight | 183.68 g/mol | [1][4] |

| Appearance | Gray powder | [4] |

| SMILES | C=CCC1=CC=CC=C1.[H]Cl | [4] |

| Purity | ≥95% | [1][4] |

The conversion of the parent amine to its hydrochloride salt is a standard pharmaceutical strategy to improve aqueous solubility. The ionic character of the ammonium chloride moiety (R-NH₃⁺Cl⁻) allows for favorable interactions with polar solvents like water, a stark contrast to the likely poor solubility of the free base (R-NH₂).[5][6] However, this enhancement is not absolute and can be modulated by factors such as pH and the common ion effect.

Experimental Determination of Solubility: A Multi-Faceted Approach

A comprehensive solubility assessment involves multiple tiers of analysis, from rapid qualitative screening to precise quantitative determination under various conditions.

Qualitative Solubility Assessment

Rationale: This initial screen provides a rapid, semi-quantitative understanding of the compound's solubility across a diverse set of pharmaceutically relevant solvents. The results guide the selection of solvent systems for more resource-intensive quantitative studies and are useful for early formulation and process chemistry decisions. The United States Pharmacopeia (USP) descriptive terms are the standard for this classification.[2]

Protocol: USP Classification Screening

-

Preparation: Prepare a panel of test tubes, each containing a common solvent (e.g., Purified Water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).

-

Initial Addition: Accurately weigh 10 mg of (S)-1-Phenylbut-3-en-2-amine hydrochloride and add it to 1 mL of the first solvent.

-

Vortexing: Vigorously vortex the mixture for 1-2 minutes at ambient temperature (e.g., 25°C).

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Titration (if necessary):

-

If the solid dissolves completely, the compound is at least "Soluble." To further refine, one could start with a larger mass of solute.

-

If undissolved solid remains, incrementally add additional solvent volumes according to USP classification tiers (e.g., up to 10 mL for "Freely Soluble," up to 30 mL for "Soluble," etc.) with vortexing after each addition until complete dissolution is achieved.

-

-

Classification: Record the volume of solvent required to dissolve the initial mass and assign a descriptive term based on the USP solubility definition table.

Quantitative Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold-standard value for biopharmaceutical assessment. The shake-flask method, while low-throughput, is the most reliable technique for determining this value. It ensures that the system has reached equilibrium between the dissolved and solid states of the compound.

Protocol: Equilibrium Shake-Flask Method

-

Dispensing: Add an excess amount of (S)-1-Phenylbut-3-en-2-amine hydrochloride to a series of glass vials (e.g., 5 mg to 1 mL of the chosen solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but this should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Carefully collect the supernatant and separate the dissolved fraction from the solid material using centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the concentration measurement.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility Profiling

Rationale: For an ionizable compound like an amine hydrochloride, solubility can vary dramatically with pH. This is critically important for orally administered drugs, as the compound will encounter a wide pH range from the stomach (pH ~1-2) to the small intestine (pH ~5.5-7.5). A pH-solubility profile is essential for predicting dissolution behavior in the gastrointestinal tract.[]

Protocol: pH-Solubility Profile Generation

-

Buffer Preparation: Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Ensure the buffer capacity is sufficient to resist pH changes upon addition of the compound.

-

Execution: Perform the quantitative shake-flask method (Section 2.2) in each of these buffers.

-

pH Verification: After the equilibration period, measure and record the final pH of each buffer solution to ensure it has not shifted significantly.

-

Data Presentation: Plot the determined solubility (in mg/mL, often on a log scale) against the final measured pH. The resulting curve will reveal the pH range of optimal and minimal solubility. For an amine hydrochloride, solubility is expected to be high at low pH (where the cationic R-NH₃⁺ form dominates) and decrease as the pH increases above the pKa of the conjugate acid, leading to the precipitation of the less soluble free base (R-NH₂).

Analytical Techniques for Accurate Quantification

The choice of analytical technique is crucial for the accuracy of any solubility measurement.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and robust method. It offers excellent specificity, separating the analyte from any potential impurities or degradants before quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid to ensure sharp peak shape) is a typical starting point. A standard curve must be generated using solutions of known concentration to ensure accurate quantification.

-

Laser Nephelometry: This high-throughput technique is often used for kinetic solubility measurements, where it detects the onset of precipitation as light scattering.[7] It is excellent for early discovery screening but less precise than HPLC for thermodynamic solubility.

-

UV-Vis Spectrophotometry: A simpler method that can be used if the compound has a distinct chromophore and the solution is free of interfering substances. Its main limitation is a lack of specificity compared to HPLC.

Factors Influencing the Solubility of (S)-1-Phenylbut-3-en-2-amine hydrochloride

Understanding the variables that can alter solubility is key to interpreting data correctly and developing robust formulations.

Caption: Key Factors Modulating Compound Solubility.

-

pH: As detailed above, this is the most critical factor for an amine salt. The equilibrium between the soluble ionized form and the less soluble free base is entirely pH-dependent.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this must be determined experimentally as the dissolution process can be endothermic or exothermic.[8]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[2] Each form can have a unique solubility and dissolution rate. It is crucial to characterize the solid form being used in solubility studies to ensure reproducibility.

-

Common-Ion Effect: In buffers containing high concentrations of chloride ions (e.g., certain saline buffers), the solubility of the hydrochloride salt may be slightly suppressed due to the common ion effect, which shifts the dissolution equilibrium.

Conclusion

A comprehensive characterization of the solubility of (S)-1-Phenylbut-3-en-2-amine hydrochloride is not a single measurement but a systematic investigation. By employing a tiered approach—from qualitative screening to quantitative equilibrium studies across a range of pH values—researchers can build a robust data package. This information is indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ensuring the development of a safe and effective therapeutic agent. The protocols and principles outlined in this guide provide a validated pathway to generate the high-quality, reliable solubility data required for modern drug discovery and development.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

ScienceMadness Discussion Forums. (2011). Solubility of organic amine salts. [Link]

-

Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. (Note: General reference for solubility enhancement).

- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences. (Note: General reference for pharmaceutical principles).

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Expert Opinion on Drug Discovery, 2(1), 43-61. (Note: General reference for pH effects on properties).

-

NCBI StatPearls. (2023). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. (2022). Factors Affecting Solubility. [Link]

-

IS MUNI. Physical Properties: Solubility Classification. [Link]

Sources

- 1. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-phenylbut-3-en-2-amine hydrochloride 95% | CAS: 141448-55-7 | AChemBlock [achemblock.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rheolution.com [rheolution.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (S)-1-Phenylbut-3-en-2-amine hydrochloride

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for (S)-1-Phenylbut-3-en-2-amine hydrochloride. As a chiral allylic amine hydrochloride, this compound serves as a valuable building block, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1] Ensuring its chemical integrity through proper handling and storage is paramount for the reliability and reproducibility of research and development outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven methodologies.

Introduction to (S)-1-Phenylbut-3-en-2-amine hydrochloride

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral amine featuring a phenylbutenyl scaffold.[1] The presence of both a stereocenter and a reactive double bond makes it a versatile synthon for creating diverse molecular architectures. The formation of the hydrochloride salt is a deliberate strategy to enhance the compound's stability, as the free amine is generally more susceptible to degradation.[1] A thorough understanding of its stability profile is essential for maintaining its purity and reactivity over time.

Chemical and Physical Properties

A summary of the key properties of (S)-1-Phenylbut-3-en-2-amine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 141448-55-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Appearance | Gray powder | [2] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | C=CCC1=CC=CC=C1.[H]Cl | [2] |

Factors Influencing Stability

The stability of (S)-1-Phenylbut-3-en-2-amine hydrochloride is influenced by several factors, primarily related to its functional groups: the primary amine, the allylic double bond, and the hydrochloride salt itself.

The Role of the Hydrochloride Salt

The conversion of the primary amine to its hydrochloride salt is a common strategy to improve the stability and handling of the compound. The salt form is generally more crystalline, less volatile, and less prone to oxidative degradation compared to the free amine.[3][4]

Potential Degradation Pathways

Several potential degradation pathways should be considered, as illustrated in the diagram below.

Caption: Potential degradation pathways for (S)-1-Phenylbut-3-en-2-amine hydrochloride.

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and nitroalkanes.[5] The allylic position can also be prone to oxidation.

-

Polymerization: The vinyl group (C=C double bond) can potentially undergo polymerization, especially when exposed to light, heat, or radical initiators.

-

Hygroscopicity and Hydrolysis: Amine hydrochlorides can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[6] The presence of water can not only affect the physical properties of the solid but may also facilitate hydrolytic degradation pathways.

-

Dehydrochlorination: Exposure to basic conditions can neutralize the hydrochloride salt, liberating the more reactive free amine.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to maintain the integrity of (S)-1-Phenylbut-3-en-2-amine hydrochloride.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C or Room Temperature | While some suppliers recommend refrigerated storage (2-8°C)[1], others suggest room temperature is adequate.[2][7] For long-term storage, 2-8°C is the more conservative and recommended approach to minimize any potential thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation of the amine functional group. |

| Moisture | Keep in a tightly closed container in a dry place. | To prevent the absorption of moisture, which can lead to hydrolysis and physical changes.[8][9] |

| Light | Protect from direct sunlight. | To prevent photolytically induced degradation, such as polymerization of the vinyl group.[8] |

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for understanding the degradation profile of the compound. The following protocols provide a framework for this assessment.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of (S)-1-Phenylbut-3-en-2-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water).

-

Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours).

-

Basic Condition: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the sample before analysis.

-

Oxidative Condition: Treat an aliquot with 3% hydrogen peroxide at room temperature.

-

Thermal Condition: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photolytic Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating analytical method, such as HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for monitoring the purity and detecting degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Hygroscopicity Assessment

This protocol determines the extent to which the compound absorbs moisture.

Methodology:

-

Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled chamber.

-

Sample Preparation: Place a known mass of the compound in the instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Then, decrease the RH in the same manner.

-

Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. This will reveal the hygroscopic nature of the material.

Conclusion

The stability of (S)-1-Phenylbut-3-en-2-amine hydrochloride is a critical parameter that directly impacts its utility in research and drug development. While the hydrochloride salt form confers a significant degree of stability, the compound remains susceptible to degradation by oxidation, moisture, light, and elevated temperatures. Adherence to the recommended storage conditions—specifically, maintaining a cool, dry, and inert environment while protecting from light—is essential for preserving its purity and reactivity. The implementation of robust analytical methods, including forced degradation studies and routine purity checks by HPLC, provides a comprehensive framework for ensuring the long-term integrity of this valuable chemical entity.

References

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubChem. 1-Phenylbut-3-en-2-ol. [Link]

-

Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

-

Organic Chemistry Portal. Synthesis of allylic amines. [Link]

-

RSC Publishing. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

-

Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

-

PMC - NIH. Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

-

Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. [Link]

-

Journal of Pharmaceutical Sciences. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

Sources

- 1. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 2. (S)-1-phenylbut-3-en-2-amine hydrochloride 95% | CAS: 141448-55-7 | AChemBlock [achemblock.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. reddit.com [reddit.com]

- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-1-Phenylbut-3-en-1-amine hydrochloride - CAS:132312-93-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.fr [fishersci.fr]

- 9. tcichemicals.com [tcichemicals.com]

Navigating the Safety Profile of (S)-1-Phenylbut-3-en-2-amine hydrochloride: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the material safety data for (S)-1-Phenylbut-3-en-2-amine hydrochloride (CAS No: 141448-55-7), a chiral allylic amine hydrochloride with applications in pharmaceutical building block synthesis.[1] Drawing from available safety data sheets and information on structurally related compounds, this document aims to equip laboratory personnel with the knowledge necessary for safe handling, storage, and emergency preparedness.

Section 1: Chemical Identity and Physical Properties

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a gray powder with the molecular formula C₁₀H₁₄ClN and a formula weight of 183.68 g/mol .[2] While detailed experimental data on its physical properties are not extensively published, its structure as a hydrochloride salt of an amine suggests it is likely a crystalline solid at room temperature.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (S)-1-phenylbut-3-en-2-amine hydrochloride | [2] |

| CAS Number | 141448-55-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Formula Weight | 183.68 g/mol | [2] |

| Appearance | Gray powder | [2] |

| Purity | Typically ≥95% | [1][2] |

The presence of both a phenyl group and a reactive allyl amine moiety dictates its chemical behavior and potential interactions. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Section 2: Hazard Identification and Classification

Available safety data indicates that (S)-1-Phenylbut-3-en-2-amine hydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

GHS Hazard Statements:

The signal word for this compound is "Warning".[2] It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[3][4] Therefore, it should be handled with the care due to a substance of unknown toxicity. Data from structurally similar compounds, such as other phenylalkylamine hydrochlorides, suggest that related compounds can be harmful if swallowed, and may cause burns upon contact.[4][5][6]

Caption: GHS Hazard Classification for (S)-1-Phenylbut-3-en-2-amine hydrochloride.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safe laboratory practices is mandatory. The following protocols are designed to minimize exposure and ensure operator safety.

Engineering Controls

All handling of (S)-1-Phenylbut-3-en-2-amine hydrochloride should be conducted in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation of dust or aerosols.[4] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is essential for preventing contact with this substance.

Step-by-Step PPE Protocol:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or tasks with a significant risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator should be used.[4]

Caption: Recommended workflow for safe handling and PPE usage.

Section 4: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.

Storage

Store (S)-1-Phenylbut-3-en-2-amine hydrochloride in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[1][2] It is prudent to follow the storage instructions provided by the specific supplier. Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal

Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways. Waste disposal should be handled by a licensed professional waste disposal service.

Section 6: Fire-Fighting Measures

In the event of a fire involving this material, use appropriate extinguishing media.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][7]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a valuable research chemical that requires careful handling due to its irritant properties and the lack of comprehensive toxicological data. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this compound. The information presented in this guide, synthesized from available data sheets and knowledge of related chemical structures, provides a foundation for a robust safety protocol.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250464, 1-Phenylbut-3-en-2-ol. Retrieved from [Link]

Sources

- 1. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 2. (S)-1-phenylbut-3-en-2-amine hydrochloride 95% | CAS: 141448-55-7 | AChemBlock [achemblock.com]

- 3. fishersci.fr [fishersci.fr]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-Phenylbut-3-en-2-ol | C10H12O | CID 250464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to (S)-1-Phenylbut-3-en-2-amine hydrochloride: Sourcing, Purity, and Analytical Qualification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block